1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Overview
Description
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with a phenyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with sulfonyl chloride derivatives under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with sulfonyl chloride in the presence of a base such as pyridine to form an intermediate sulfonamide.
Step 2: The intermediate undergoes cyclization under acidic conditions, such as using hydrochloric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its potential as an antihypertensive and antidiabetic agent has been explored.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine 1,1-dioxide: Exhibits similar biological activities but with different pharmacokinetic profiles.
Uniqueness: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide stands out due to its unique combination of a phenyl group and a dioxide structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-phenyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16)13-11-8-4-5-9-12(11)14(17)10-6-2-1-3-7-10/h1-9,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOHVZCJZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676315 | |
Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033224-60-0 | |
Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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